1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine
Overview
Description
1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine is a chemical compound with significant applications in the fields of chemistry, biology, medicine, and industry. This compound is known for its role as a building block in the synthesis of various pharmaceuticals and other chemical entities.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine can be synthesized through several synthetic routes. One common method involves the reaction of 4-piperidone with pyridin-2-ylmethylamine in the presence of a suitable coupling reagent, such as carbodiimide, under controlled temperature and pH conditions. The reaction typically proceeds via the formation of an intermediate amide, which is then protected using a Boc (tert-butoxycarbonyl) group to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using large-scale reactors equipped with precise temperature and pressure control systems. The process involves the use of automated synthesis platforms to ensure consistency and high yield. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable electrophiles.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions typically yield the corresponding amine derivatives.
Substitution: Substitution reactions can result in the formation of various substituted piperidine derivatives.
Scientific Research Applications
1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine is widely used in scientific research due to its versatility and reactivity. It serves as a key intermediate in the synthesis of pharmaceuticals, including antiviral, antibacterial, and anticancer agents. Additionally, it is employed in the development of chemical probes and molecular tools for biological studies.
Mechanism of Action
The mechanism by which 1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine exerts its effects depends on its specific application. In pharmaceuticals, it may act as an enzyme inhibitor or receptor antagonist, targeting specific molecular pathways involved in disease processes. The compound interacts with its molecular targets through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
1-Boc-4-aminopiperidine
1-Boc-4-(pyridin-2-yl)piperazine
1-Boc-4-(pyridin-3-yl)piperazine
1-Boc-4-(pyridin-4-yl)piperazine
Properties
IUPAC Name |
tert-butyl 4-(pyridin-2-ylmethylamino)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-10-7-13(8-11-19)18-12-14-6-4-5-9-17-14/h4-6,9,13,18H,7-8,10-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBJCDYQOADWQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80656261 | |
Record name | tert-Butyl 4-{[(pyridin-2-yl)methyl]amino}piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80656261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885274-56-6 | |
Record name | tert-Butyl 4-{[(pyridin-2-yl)methyl]amino}piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80656261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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